molecular formula C14H15N5OS B2411734 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-59-7

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2411734
CAS No.: 891124-59-7
M. Wt: 301.37
InChI Key: XIIFAELWRNYUEI-UHFFFAOYSA-N
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Description

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with nitriles in the presence of a catalyst such as CuO_x_-ZnO/Al_2_O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or Pb(OAc)4 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Scientific Research Applications

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of c-Met kinase, a target in cancer therapy . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Biological Activity

5-Propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS Number: 891124-59-7) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula of the compound is C14H15N5OSC_{14}H_{15}N_{5}OS, with a molecular weight of 301.36 g/mol. The structure consists of a triazole ring fused with a pyrimidine, which is known to enhance biological activity due to the presence of nitrogen heterocycles.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyrimidine have shown significant inhibitory effects against various cancer cell lines:

  • In vitro Cytotoxicity : The compound demonstrated moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM . This indicates a promising therapeutic potential against these malignancies.
Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism through which this compound exerts its anticancer effects involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The binding affinity of the compound for c-Met was comparable to that of established inhibitors like Foretinib .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against various enzymes:

  • c-Met Kinase : Exhibited an IC50 value of approximately 0.090 μM, indicating strong inhibitory potential .

Study on Triazolo-Pyrimidine Derivatives

A study focused on synthesizing and evaluating triazolo-pyrimidine derivatives found that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the substituents on the pyridine and triazole rings significantly affected the biological activity. Compounds with specific functional groups demonstrated enhanced potency against c-Met kinase and improved cytotoxicity profiles .

Properties

IUPAC Name

5-propyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-2-4-11-7-12(20)16-13-17-18-14(19(11)13)21-9-10-5-3-6-15-8-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFAELWRNYUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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